molecular formula C17H22ClNO3 B2572584 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1421469-42-2

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2572584
CAS No.: 1421469-42-2
M. Wt: 323.82
InChI Key: YOHWAPICGRWOLD-UHFFFAOYSA-N
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Description

The compound 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one features a bicyclic scaffold combining a 3-oxa-9-azabicyclo[3.3.1]nonane core with a 4-chlorophenoxy substituent and a methylpropan-1-one moiety. The bicyclo[3.3.1]nonane system is known for conformational flexibility, adopting chair-chair, chair-boat, or boat-boat conformations depending on substituents . The 4-chlorophenoxy group is commonly associated with bioactivity, as seen in pesticides (e.g., triadimefon) and therapeutic agents (e.g., ATF4 inhibitors for cancer) . Structural characterization of such compounds typically employs NMR, X-ray diffraction, and computational tools like Hirshfeld surface analysis to elucidate non-covalent interactions .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-17(2,22-15-8-6-12(18)7-9-15)16(20)19-13-4-3-5-14(19)11-21-10-13/h6-9,13-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHWAPICGRWOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1C2CCCC1COC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through a multi-step process. One common method involves the use of a tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as starting materials . This reaction proceeds under mild conditions and yields the desired bicyclic structure in good yields (up to 83%).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the tandem Mannich reaction for large-scale synthesis. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azabicyclo[3.3.1]nonane Derivatives

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents Molecular Formula CAS No. Key Applications/Properties References
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one 3-oxa, 9-aza, 4-chlorophenoxy, methylpropan-1-one Not provided Not available Potential bioactivity (inferred from substituents)
2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one 2,4-bis(2-methylphenyl), 3-aza C₂₂H₂₅NO 65712-49-4 Structural studies, conformational analysis
1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one 2,4-bis(2-methoxyphenyl), 3-aza, 1-methyl C₂₄H₂₇NO₃ 76335-71-2 Crystallography, chair-chair conformation
2-(4-Chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide 4-chlorophenoxy, acetamide C₂₀H₁₈Cl₂N₂O₃ ATF4 inhibition (cancer therapy)

Key Observations:

  • Core Modifications: The target compound’s 3-oxa-9-aza bicyclic system differs from analogs with 3-aza cores (e.g., 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one). Oxygen incorporation (3-oxa) may enhance polarity and solubility compared to nitrogen-only analogs .
  • In contrast, methoxy or methylphenyl substituents (e.g., in CAS 76335-71-2) prioritize steric bulk, influencing conformational stability .
  • Conformational Behavior: Chair-chair conformations dominate in bis(aryl)-substituted derivatives (e.g., 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one), whereas 4-chlorophenoxy groups may introduce torsional strain, altering binding affinity .

Crystallographic and Computational Analyses

  • X-ray Diffraction: SHELX programs and ORTEP-III are widely used for azabicyclo[3.3.1]nonane derivatives. For example, 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one exhibits bond angles of 107.9°–121.82°, with chair-chair conformation confirmed via torsion angles .
  • Hirshfeld Surface Analysis: Applied to N-acetyl-2,4-diphenyl analogs, this method identifies C–H···O and π-stacking interactions , which may differ in the target compound due to 4-chlorophenoxy’s electronegativity.

Biological Activity

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as a bicyclic compound, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a 4-chlorophenoxy group and a ketone functional group. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing cyclization techniques under controlled conditions to form the bicyclic core. Various synthetic routes have been optimized to enhance yield and purity, employing advanced catalytic systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to various receptors or enzymes, leading to alterations in their activity. The precise pathways through which it exerts its effects are still under investigation but are believed to involve modulation of neurotransmitter systems and enzymatic pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
  • Cancer Cell Line Studies : Research presented at the American Association for Cancer Research indicated that the compound reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuropharmacological Effects : Investigations into the neuropharmacological profile revealed potential anxiolytic effects in animal models, suggesting interactions with serotonin receptors.

Data Tables

Biological Activity Effect Study Reference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerReduced cell viabilityAmerican Association for Cancer Research
NeuropharmacologicalAnxiolytic effectsNeuropharmacology Journal

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